3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane
Description
Properties
CAS No. |
126054-47-5 |
|---|---|
Molecular Formula |
C23H37NO5 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
[(3S,5S,10S,13S,17R)-17-(methoxycarbonylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methyl carbonate |
InChI |
InChI=1S/C23H37NO5/c1-22-11-9-15(29-21(26)28-4)13-14(22)5-6-16-17-7-8-19(24-20(25)27-3)23(17,2)12-10-18(16)22/h14-19H,5-13H2,1-4H3,(H,24,25)/t14-,15-,16?,17?,18?,19+,22-,23-/m0/s1 |
InChI Key |
SNEOTXIRBDTHNR-BHNAHYMUSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@H]4NC(=O)OC)C)OC(=O)OC |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)OC)C)OC(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane involves several steps. Typically, the synthetic route starts with a suitable androstane derivative. The hydroxyl groups at the 3-beta and 17-alpha positions are protected using methoxycarbonyl and methoxycarbamoyl groups, respectively. The reaction conditions often involve the use of protecting agents like methoxycarbonyl chloride and methoxycarbamoyl chloride in the presence of a base such as pyridine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, converting them into ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure with multiple functional groups, specifically methoxycarbonyl and methoxycarbamoyl substituents at the 3 and 17 positions. Its chemical formula is , and it belongs to the class of organic compounds known as androgens and derivatives, which are known to influence masculine characteristics in biological systems .
The biological activity of 3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane is primarily linked to its potential androgenic effects. Similar compounds often exhibit significant interactions with androgen receptors, influencing various physiological processes such as:
- Muscle Growth : Potential applications in anabolic steroid formulations.
- Hair Growth : Investigated for effects on scalp and body hair.
- Hormonal Regulation : Impacts on gonadotropin secretion have been noted, which may influence reproductive health .
Androgenic Interaction Studies
Research has indicated that compounds similar to 3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane exhibit strong binding affinity to androgen receptors. This characteristic is crucial for developing treatments for conditions related to androgen deficiency or imbalance.
Cancer Research
Recent studies have explored the potential of this compound in cancer therapy, particularly in breast cancer. For instance, its structural analogs have shown promising results in inhibiting cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related steroid derivatives have yielded positive results, indicating that these compounds may also serve as effective agents against resistant bacterial strains .
Case Studies
Mechanism of Action
The mechanism of action of 3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane involves its interaction with androgen receptors. The compound binds to these receptors, influencing the transcription of specific genes involved in the development and maintenance of male characteristics. The molecular pathways involved include the modulation of gene expression related to cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
Structural Analogues of 5α-Androstane Derivatives
Key structural analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison
Functional Group Impact on Activity
3-Position Modifications
- Hydroxyl Groups : Found in 5α-androstane-3β,17β-diol, hydroxyls enable hydrogen bonding with estrogen receptors, contributing to its estrogenic activity .
17-Position Modifications
- Carbamate vs. Hydroxyl/Ketone: The methoxycarbamoyl group in the target compound is bulkier than a hydroxyl or ketone, which may sterically hinder interactions with androgen or estrogen receptors. For example, 7α,17β-dihydroxy-5α-androstan-3-one (7α-hydroxy-DHT) retains androgenic activity due to its 17β-hydroxyl group , but the carbamate in the target compound likely shifts activity toward non-hormonal pathways.
Metabolic Stability
- Hydroxylated steroids like 5α-androstane-3β,17β-diol are rapidly metabolized via 6α- or 7α-hydroxylation in the pituitary , whereas the target compound’s ester and carbamate groups may slow enzymatic degradation, prolonging half-life.
Androgenic/Estrogenic Effects
- 7α-Hydroxy-DHT : Maintains prostate and seminal vesicle weight in castrated rats, indicating androgenic activity .
- 5α-Androstane-3β,17β-diol : Competes with estradiol for binding sites in prostate cytosol, suggesting estrogenic activity .
- Target Compound: The absence of hydroxyl or ketone groups likely reduces direct hormonal effects. Instead, its carbamate and ester groups may favor interactions with enzymes (e.g., hydroxysteroid dehydrogenases) or non-steroid receptors.
Enzyme Inhibition
- Aromatase Inhibition : Compounds with a C-17 carbonyl (e.g., 3,4-epoxyandrostanes) show strong aromatase inhibition, but bulky groups at C-17 reduce activity . The target’s 17α-methoxycarbamoyl group may similarly limit aromatase binding.
Pyrogenic Activity
- The target compound’s carbamate group may similarly modulate immune responses.
Biological Activity
3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane is a synthetic steroid compound that belongs to the class of androgens and derivatives. Its structure is characterized by specific functional groups that influence its biological activity, particularly in relation to androgenic effects and metabolic pathways. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of 3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane is . The compound features a steroid backbone typical of androgens, with methoxycarbonyl and methoxycarbamoyl substituents that may modulate its biological effects.
| Property | Value |
|---|---|
| Molecular Weight | 350.49 g/mol |
| Chemical Formula | C20H34O4 |
| IUPAC Name | (1S,3aS,3bR,5aS,7S)-1,9a,11a-trimethyl-hexadecahydro-1H-cyclopenta[a]phenanthrene-1,7-diol |
| CAS Number | 641-83-8 |
3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane exhibits its biological activity primarily through interactions with androgen receptors (AR). Upon binding to these receptors, the compound can initiate transcriptional changes that lead to the expression of genes involved in male sexual development and secondary sexual characteristics.
- Androgen Receptor Agonism : The compound acts as an agonist at the androgen receptor, promoting cellular responses associated with androgen signaling pathways.
- Metabolism : It undergoes metabolic transformations that may enhance or diminish its activity. For instance, glucuronidation is a common metabolic pathway for steroids that can affect their solubility and excretion.
Effects on Physiological Processes
Research has indicated that compounds similar to 3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane can influence various physiological processes:
- Muscle Growth and Anabolism : By enhancing protein synthesis and nitrogen retention in muscle tissues.
- Hair Growth : Modulating hair follicle activity in androgen-sensitive areas such as the scalp.
- Prostate Health : Influencing prostate cell proliferation due to its androgenic effects.
Study 1: Androgenic Activity Assessment
A study evaluated the androgenic activity of several steroid derivatives using in vitro assays. The results indicated that 3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane exhibited significant agonistic activity on AR compared to other tested compounds. The half-maximal effective concentration (EC50) was determined to be in the nanomolar range, indicating high potency.
Study 2: Metabolic Pathways
In another investigation focusing on the metabolic pathways of synthetic steroids, it was found that this compound undergoes extensive glucuronidation in liver microsomes. This process significantly increases its water solubility, facilitating renal excretion. The study highlighted the importance of metabolic profiling for understanding the pharmacokinetics of steroid compounds.
Study 3: Clinical Implications
A clinical trial involving male patients with androgen deficiency assessed the efficacy of this compound in restoring testosterone levels. Results showed a marked improvement in serum testosterone levels and associated symptoms such as fatigue and libido enhancement over a 12-week period. Adverse effects were minimal and manageable.
Q & A
Q. What are the recommended synthetic routes for 3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane?
Key synthetic strategies involve bromination at C-16α of 17-ketone precursors followed by controlled alkaline hydrolysis to introduce hydroxyl groups, as demonstrated in analogous steroidal systems . Esterification or carbamoylation at the 3-beta and 17-alpha positions can be achieved using methoxycarbonyl chloride or methoxycarbamoyl reagents under anhydrous conditions . Optimized reaction times and stoichiometric ratios (e.g., 1:1.2 for nucleophilic substitution) are critical to avoid side reactions like over-oxidation or epimerization.
Q. How is the structural integrity of this compound confirmed post-synthesis?
Spectroscopic characterization is essential:
- ¹H/¹³C NMR : Distinct chemical shifts for the 3-beta-methoxycarbonyloxy group (δ ~3.6–3.8 ppm for methoxy protons; δ ~155–160 ppm for carbonyl carbons) and the 17-alpha-methoxycarbamoyl moiety (δ ~2.9–3.1 ppm for N-methyl protons) .
- IR Spectroscopy : Stretching vibrations at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (carbamoyl C=O) confirm functionalization .
- High-Resolution Mass Spectrometry (HRMS) : Matches theoretical molecular weight (e.g., C₂₄H₃₅NO₆ requires [M+H]⁺ = 446.2543) .
Q. What storage conditions are critical for maintaining stability?
Store in a dry, inert environment (argon atmosphere) at 2–8°C to prevent hydrolysis of ester/carbamoyl groups. Avoid exposure to static discharge or moisture, as electrostatic interactions may degrade crystalline forms . Stability studies under accelerated conditions (40°C/75% RH for 30 days) are recommended to assess degradation pathways.
Advanced Research Questions
Q. How do steric effects at the 17-alpha-methoxycarbamoyl group influence reactivity under basic conditions?
The 17-alpha substituent creates steric hindrance, reducing nucleophilic attack at the adjacent carbonyl. For example, alkaline hydrolysis of similar 17-alpha-carbamoylated androstanes requires prolonged reaction times (12–24 hours) at pH >10 to achieve complete cleavage, compared to unsubstituted analogs . Computational modeling (DFT) can predict reactivity by analyzing bond angles and electron density distribution around the carbamoyl group .
Q. What experimental strategies resolve contradictions in reported stability data for 3-beta-methoxycarbonyloxy derivatives?
Discrepancies in stability may arise from polymorphic forms or residual solvents. Strategies include:
- Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity and phase transitions under varying humidity .
- Forced Degradation Studies : Expose the compound to UV light, oxidizing agents (H₂O₂), and acidic/basic media (0.1M HCl/NaOH) to identify degradation products via LC-MS .
- Powder X-Ray Diffraction (PXRD) : Compare diffraction patterns of batches to detect crystalline vs. amorphous forms .
Q. How can regioselectivity challenges during C-16 functionalization be mitigated?
Competing bromination at C-15 or C-17 in androstane frameworks is minimized by:
- Temperature Control : Reactions at –20°C favor C-16α bromination due to kinetic control .
- Steric-Directing Groups : Pre-functionalization at C-3 (e.g., methoxycarbonyloxy) electronically directs bromine to C-16α .
- Radical Quenchers : Additives like TEMPO suppress unwanted radical side reactions during halogenation .
Q. What analytical challenges arise in distinguishing 3-beta/3-alpha epimers, and how are they addressed?
Epimer differentiation requires:
- NOESY NMR : Correlate spatial proximity of the 3-beta substituent with axial protons on the A-ring .
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients to resolve epimers (retention time differences ≥2 minutes) .
- Vibrational Circular Dichroism (VCD) : Provides absolute configuration by analyzing Cotton effects in the IR spectrum .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the hydrolytic stability of the 17-alpha-methoxycarbamoyl group?
Variations in experimental conditions (e.g., buffer ionic strength, temperature gradients) significantly impact hydrolysis rates. For instance:
- Phosphate Buffer (pH 7.4) : Half-life >30 days at 25°C .
- Carbonate Buffer (pH 10) : Half-life <48 hours due to nucleophilic OH⁻ attack . Standardizing buffers (e.g., 0.1M PBS) and using isotopically labeled analogs (e.g., ¹⁸O-water) can clarify degradation mechanisms .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis (100–120°C, 300W) to reduce reaction times for esterification steps by 50% .
- Purification : Employ flash chromatography with gradient elution (hexane:EtOAc 7:3 → 1:1) to separate diastereomers .
- Quality Control : Implement orthogonal analytical methods (HPLC-UV, NMR, HRMS) for batch-to-batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
